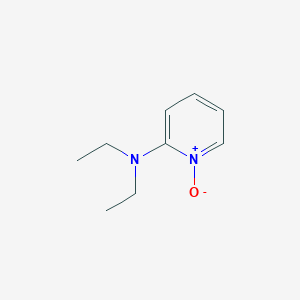

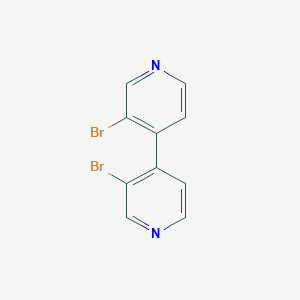

3-Bromo-4-(3-bromopyridin-4-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

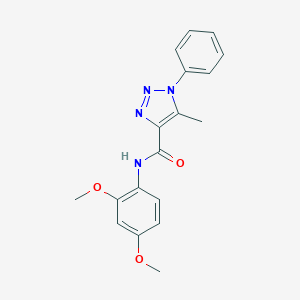

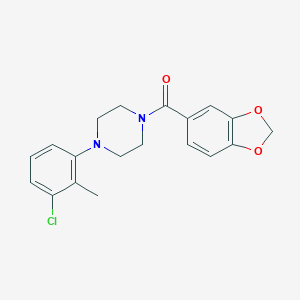

“3-Bromo-4-(3-bromopyridin-4-yl)pyridine” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine is colorless, but older or impure samples can appear yellow. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Aplicaciones Científicas De Investigación

Efficient Synthesis and Quantum Mechanical Investigations

Researchers have developed an efficient palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. These compounds, including derivatives of 3-Bromo-4-(3-bromopyridin-4-yl)pyridine, have been analyzed using Density Functional Theory (DFT) to understand their electronic properties. This study highlights their potential as chiral dopants for liquid crystals, besides evaluating their biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Coordination Chemistry and Biological Sensing

Derivatives of pyridines, akin to 3-Bromo-4-(3-bromopyridin-4-yl)pyridine, have been explored as ligands in coordination chemistry. Their utility in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties showcases their versatility compared to traditional terpyridines (Halcrow, 2005).

Antibacterial Activity of Pyridine Derivatives

Research on 4-Pyrrolidin-3-cyanopyridine derivatives, derived from bromopyridines, reveals significant antimicrobial activity against a spectrum of aerobic and anaerobic bacteria. Such studies underscore the potential of 3-Bromo-4-(3-bromopyridin-4-yl)pyridine derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).

Synthesis and Application in Organic Electronics

The directed deprotonation-transmetalation strategy has been applied to synthesize substituted pyridines, demonstrating the synthetic utility of bromopyridines in accessing 4-substituted and 3,4-disubstituted pyridines. Such methodologies are crucial for developing materials for organic electronics and photonics (Karig et al., 2001).

Improvement in Arylboronic Acid Preparation

An improved protocol for preparing 3-pyridylboronic acid from 3-bromopyridine demonstrates the significance of such derivatives in Suzuki coupling reactions, a cornerstone in modern synthetic organic chemistry. This method has been applied to various aryl halides, showcasing the versatility and importance of bromopyridine derivatives in the synthesis of boronic acids, which are pivotal intermediates in cross-coupling reactions (Li et al., 2002).

Safety and Hazards

The safety data sheet for a related compound, “3-BROMOPYRIDIN-4-YLBORONIC ACID”, suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

3-bromo-4-(3-bromopyridin-4-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-5-13-3-1-7(9)8-2-4-14-6-10(8)12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWAZWIFVJLUPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=C(C=NC=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(3-bromopyridin-4-yl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B514639.png)

![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B514648.png)

![2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B514652.png)

![N-(4-hydroxyphenyl)-2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B514665.png)

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B514676.png)

![1-(2,5-Dichlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B514691.png)